molecular formula C14H19N3 B2834374 2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine CAS No. 496931-73-8

2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine

Cat. No. B2834374
CAS RN: 496931-73-8
M. Wt: 229.327
InChI Key: DOXLNMCPYVRQBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine”, often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are used to construct diverse heterocyclic scaffolds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of “2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine” consists of a pyrazole ring substituted with tert-butyl, methyl, and phenyl groups. Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with a molecular formula of C3H4N2 .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present on the pyrazole ring. For instance, 5-amino-pyrazoles can undergo reactions with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution to form 5-amino-4-hydroxyiminopyrazoles and diazene compounds .

Scientific Research Applications

Asymmetric Synthesis of Amines

2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine and related compounds have been utilized in the asymmetric synthesis of amines, demonstrating their versatility as intermediates. For instance, N-tert-butanesulfinyl imines, derivatives closely related to the compound of interest, serve as crucial intermediates for producing a wide range of enantioenriched amines. These compounds facilitate the synthesis of alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and other specialized amines through nucleophilic addition reactions. This methodology highlights the compound's role in enabling the synthesis of complex, chiral amine structures from simple precursors, offering a reliable approach for creating bioactive molecules and pharmaceuticals (Ellman, Owens, & Tang, 2002).

Ligand Synthesis for Asymmetric Catalysis

Compounds similar to 2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine have been developed as ligands for asymmetric catalysis, contributing to the synthesis of chiral molecules. For example, rigid P-chiral phosphine ligands incorporating tert-butyl groups have demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenation reactions. These ligands, by stabilizing transition states and facilitating the formation of chiral centers, have proven effective in synthesizing pharmaceutical ingredients, showcasing the potential of related compounds in catalytic applications (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Material Synthesis and Polymerization Catalysts

Another area of application includes the synthesis of materials and serving as catalysts for polymerization processes. Group 10 metal aminopyridinato complexes, which share structural motifs with 2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine, have been synthesized and explored for their catalytic properties. These complexes have found applications in aryl-Cl activation and hydrosilane polymerization, indicating the broad utility of such compounds in material science and industrial chemistry (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).

DNA/Protein Binding and Anticancer Activity

Moreover, cyclometalated Rh(III) and Ir(III) complexes containing tert-butyl groups have been investigated for their DNA/protein binding capabilities and anticancer activity. These studies provide insights into the biological applications of related compounds, suggesting their potential in developing therapeutic agents based on the ability to interact with biological macromolecules and exhibit anticancer properties (Mukhopadhyay, Gupta, Paitandi, Rana, Sharma, Koch, Rana, Hundal, & Pandey, 2015).

properties

IUPAC Name

2-tert-butyl-5-methyl-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10-12(11-8-6-5-7-9-11)13(15)17(16-10)14(2,3)4/h5-9H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXLNMCPYVRQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine

CAS RN

496931-73-8
Record name 1-tert-butyl-3-methyl-4-phenyl-1H-pyrazol-5-amine
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